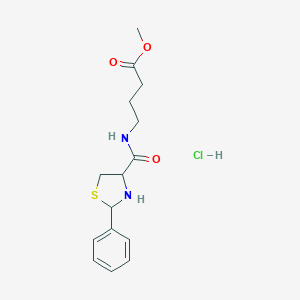
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPARγ stands for Peroxisome proliferator-activated receptor gamma, which is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mecanismo De Acción
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist works by binding to and activating 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which are found in various tissues throughout the body, including adipose tissue, liver, and skeletal muscle. Once activated, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors regulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in lab experiments is its specificity for 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which allows for targeted modulation of gene expression. However, one of the limitations is that 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can have off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist, including investigating its potential therapeutic applications in a variety of diseases, exploring its mechanisms of action, and developing more specific and potent agonists. In addition, there is growing interest in the use of 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in combination with other drugs to enhance therapeutic efficacy.
Métodos De Síntesis
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most commonly used methods involves the reaction of 2-phenyl-4-thiazolidinone with bromoacetic acid methyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-aminobutanoic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final product.
Aplicaciones Científicas De Investigación
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
106086-23-1 |
|---|---|
Nombre del producto |
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride |
Fórmula molecular |
C15H21ClN2O3S |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
methyl 4-[(2-phenyl-1,3-thiazolidine-4-carbonyl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-20-13(18)8-5-9-16-14(19)12-10-21-15(17-12)11-6-3-2-4-7-11;/h2-4,6-7,12,15,17H,5,8-10H2,1H3,(H,16,19);1H |
Clave InChI |
XRELFAGRJLWRIF-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C1CSC(N1)C2=CC=CC=C2.Cl |
SMILES canónico |
COC(=O)CCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2.[Cl-] |
Sinónimos |
methyl 4-[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]butano ate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



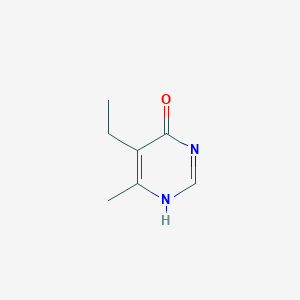
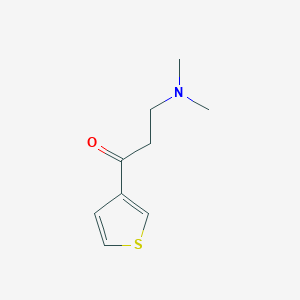
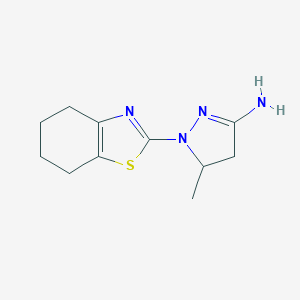
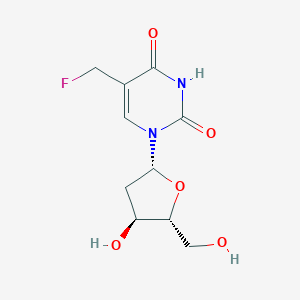

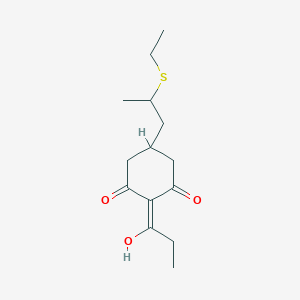
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
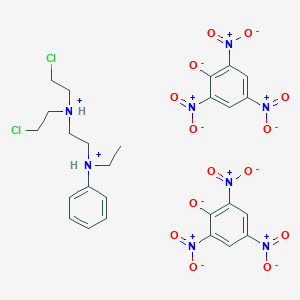
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
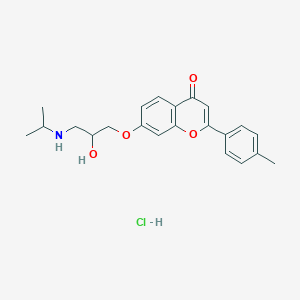

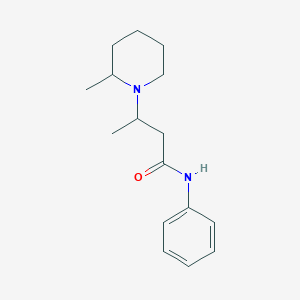
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
